GSK962
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK962 involves the formation of a pyrazole ring and subsequent functionalization. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.
Functionalization: The pyrazole ring is then functionalized with a phenyl group and a dimethylpropanone moiety.
The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducted in large reactors with precise control over reaction parameters.
Purification: Involves crystallization and chromatography to achieve the desired purity levels.
Quality control: Ensures that the final product meets the required specifications for research use.
Chemical Reactions Analysis
Types of Reactions
GSK962 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
GSK962 is widely used in scientific research, particularly in the following areas:
Chemistry: As a control compound in studies involving RIPK1 inhibitors.
Biology: Used to confirm the on-target effects of GSK963 in cellular assays.
Medicine: Investigated for its potential role in modulating necroptosis, a form of programmed cell death.
Industry: Utilized in the development of new therapeutic agents targeting RIPK1
Mechanism of Action
GSK962 acts as an inactive enantiomer of GSK963. It does not inhibit RIPK1 but serves as a control to confirm the specificity of GSK963’s effects. The molecular target of GSK963 is RIPK1, and this compound helps in distinguishing the on-target effects from off-target effects in experimental setups .
Comparison with Similar Compounds
Similar Compounds
GSK963: The active enantiomer of GSK962, a potent and selective RIPK1 inhibitor.
GSK2795039: Another RIPK1 inhibitor with a different chemical structure.
Uniqueness
This compound is unique due to its role as an inactive control compound. Unlike other RIPK1 inhibitors, it does not exert any inhibitory effects, making it invaluable for confirming the specificity of other compounds’ actions .
Properties
IUPAC Name |
2,2-dimethyl-1-[(3R)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQVSLWJBLPTMD-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C(CC=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)N1[C@H](CC=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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